(2E)-3-(2-Furyl)-2-phenylacrylic acid
Description
Contextualizing Acrylic Acid Derivatives in Contemporary Chemical Synthesis
Acrylic acid, systematically named prop-2-enoic acid, is the simplest unsaturated carboxylic acid, featuring a vinyl group directly attached to a carboxylic acid terminus. wikipedia.org Its derivatives, collectively known as acrylates, are crucial building blocks in modern chemical synthesis. pcc.euresearchgate.net These compounds, which include the salts and esters of acrylic acid, are noted for the vinyl group adjacent to the carboxyl function. pcc.eufishersci.com
The primary utility of acrylic acid derivatives lies in their capacity for polymerization. pcc.eu They serve as monomers in the production of a vast array of polymers with diverse applications, including plastics, coatings, adhesives, and elastomers. wikipedia.orgresearchgate.netresearchgate.net The chemical reactivity of acrylic acid derivatives is twofold: they undergo the typical reactions of a carboxylic acid, such as esterification with alcohols, and their carbon-carbon double bond can participate in various addition reactions. wikipedia.org This dual reactivity makes them highly versatile intermediates for creating more complex molecular architectures. While traditionally produced via the oxidation of propene, significant research efforts are now directed towards more sustainable synthesis routes, for instance, utilizing carbon dioxide and ethylene (B1197577) as feedstocks. researchgate.netresearchgate.net
Significance of Furan (B31954) and Phenyl Moieties in Molecular Design
The incorporation of specific structural motifs, or moieties, is a fundamental strategy in molecular design for tailoring the properties of a compound. The furan and phenyl groups present in (2E)-3-(2-Furyl)-2-phenylacrylic acid are of particular significance in this regard.
The furan moiety is a five-membered aromatic heterocycle containing an oxygen atom. ijabbr.comorientjchem.org It is a prevalent scaffold in medicinal chemistry and is found in numerous pharmacologically active compounds. orientjchem.orgutripoli.edu.ly The furan ring is considered a key building block due to the wide spectrum of biological activities its derivatives have shown, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. ijabbr.comutripoli.edu.lyijabbr.com The electron-rich nature of the furan ring facilitates interactions with biological targets and allows for electrophilic substitution reactions, typically at the 2-position. ijabbr.comorientjchem.org In drug design, the furan ring can also serve as a bioisostere for a phenyl ring, offering distinct steric and electronic profiles that can enhance a molecule's bioavailability or receptor binding affinity. orientjchem.org
The phenyl moiety , as part of a phenylacrylic acid structure (e.g., cinnamic acid), serves as a rigid and versatile aromatic building block. rsc.org Cinnamic acid (3-phenylpropenoic acid) and its derivatives are key intermediates in the biosynthesis of numerous natural products. researchgate.net In materials science, the incorporation of the phenyl group into polymer backbones, such as in polyesters derived from hydroxycinnamic acids, can impart desirable characteristics like enhanced thermal stability, excellent mechanical properties, and even liquid-crystalline behavior. rsc.org The phenyl ring's aromatic system allows for a variety of chemical modifications, making it a valuable component for synthesizing complex molecules with potential applications in pharmaceuticals and materials science.
Interactive Table: Comparison of Furan and Phenyl Moieties in Molecular Design
| Feature | Furan Moiety | Phenyl Moiety |
| Structure | 5-membered aromatic heterocycle with one oxygen atom | 6-membered aromatic carbocycle |
| Key Property | Electron-rich, versatile scaffold for bioactivity | Provides rigidity, thermal stability |
| Common Role | Core of many pharmaceuticals, bioisostere for phenyl | Building block for polymers, key biosynthetic intermediate |
| Reactivity | Prone to electrophilic substitution | Undergoes various aromatic substitutions/transformations |
| Applications | Medicinal chemistry, agrochemicals, resins utripoli.edu.lyijabbr.com | Polymer science, pharmaceuticals, natural products rsc.org |
Overview of Research Trajectories for Novel Furan-Substituted Phenylacrylic Acids
Current research on compounds combining furan and phenylacrylic acid structures is exploring several promising directions. A primary focus is the synthesis of novel derivatives for potential therapeutic applications, leveraging the broad biological activity associated with the furan scaffold. utripoli.edu.lyijabbr.com Scientists are developing new and more efficient synthetic methods to create libraries of these compounds, which can then be screened for various pharmacological effects. shareok.orgresearchgate.net
Another significant research trajectory involves the application of these molecules in materials science. For example, furan-substituted acrylic acids have been investigated as components in sensitizers for dye-sensitized solar cells, where the electronic properties of the furan ring are advantageous. slideshare.net Research also focuses on using these compounds as versatile chemical intermediates. Studies on the nitrodecarboxylation of 3-(2-furyl)acrylic acid to produce (E)-nitroolefins demonstrate its utility as a starting material for synthesizing other valuable organic compounds. researchgate.net The overarching goal of these research efforts is to harness the unique combination of the furan and phenylacrylic acid moieties to create novel molecules with tailored biological activities or advanced material properties.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFJMNHCFFZDTM-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CO2)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4484-53-1 | |
| Record name | NSC35693 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for 2e 3 2 Furyl 2 Phenylacrylic Acid
Established Olefination Reactions for α,β-Unsaturated Carboxylic Acids
Several classical and modern olefination strategies are applicable to the synthesis of the target molecule. These methods involve the reaction of a carbonyl compound (furaldehyde) with a component providing the phenylacetic acid moiety.
The Knoevenagel condensation is a widely used method for preparing α,β-unsaturated acids. The reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as phenylacetic acid, in the presence of a basic catalyst. For the synthesis of (2E)-3-(2-Furyl)-2-phenylacrylic acid, this involves the reaction of 2-furaldehyde with phenylacetic acid.
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt, often in a solvent like pyridine, which can also act as the base. researchgate.net The mechanism proceeds through the formation of a carbanion from phenylacetic acid, which then attacks the carbonyl carbon of 2-furaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the final product. The thermodynamic stability of the (E)-isomer, where the bulky furan (B31954) and phenyl groups are positioned on opposite sides of the double bond, generally favors its formation.
Table 1: Typical Catalysts and Conditions for Knoevenagel Condensation This table is illustrative of general conditions used in Knoevenagel condensations for similar substrates.
| Catalyst | Solvent | Temperature (°C) | Notes |
|---|---|---|---|
| Piperidine | Pyridine | 90-110 | Classical conditions, often provides high yields for furylacrylic acids. researchgate.net |
| Piperidinium (B107235) Acetate (B1210297) | None (Neat) | 100 | Can be effective in solvent-free conditions for related syntheses. researchgate.net |
| Ammonium Salts | None (Neat) | 80-120 | Environmentally benign alternatives to traditional pyridine/piperidine systems. |
The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the stereoselective synthesis of alkenes, showing a strong preference for the (E)-isomer. wikipedia.orgresearchgate.net This reaction involves the condensation of an aldehyde or ketone with a phosphonate (B1237965) carbanion.
To synthesize this compound via the HWE reaction, 2-furaldehyde would be reacted with a phosphonate reagent derived from a phenylacetate (B1230308) ester, such as diethyl (phenyl(methoxycarbonyl)methyl)phosphonate. The reaction begins with the deprotonation of the phosphonate by a base to form a stabilized carbanion. wikipedia.org This carbanion then adds to the 2-furaldehyde. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to give the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. orgsyn.org The final acrylic acid is obtained after hydrolysis of the ester group. The high (E)-selectivity is a key advantage of this method. wikipedia.org
Table 2: Components in a Horner-Wadsworth-Emmons Strategy
| Component | Example | Role |
|---|---|---|
| Aldehyde | 2-Furaldehyde | Provides the furyl-vinyl moiety. |
| Phosphonate Reagent | Diethyl 2-(diethylphosphono)-2-phenylacetate | Source of the stabilized carbanion and the phenylacetic ester moiety. |
| Base | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK), 1,8-Diazabicycloundec-7-ene (DBU) | Deprotonates the phosphonate to generate the nucleophilic carbanion. |
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. synarchive.com To form the desired acrylic acid, one potential strategy would involve the coupling of a 2-halofuran (e.g., 2-iodofuran) with 2-phenylacrylic acid or its corresponding ester.
The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the 2-halofuran. The resulting organopalladium(II) species then undergoes syn-addition across the double bond of the acrylic acid derivative. A subsequent β-hydride elimination and reductive elimination regenerate the catalyst and release the final product. nih.gov A base is required to neutralize the hydrogen halide formed during the reaction. While highly versatile, controlling regioselectivity and ensuring the desired stereochemical outcome can be a challenge and is highly dependent on the choice of catalyst, ligands, and reaction conditions. nih.govrsc.org
Table 3: Key Reagents for a Heck Reaction Approach
| Reagent Type | Example | Purpose |
|---|---|---|
| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | The active catalyst for the C-C bond formation. nih.gov |
| Ligand | Tri-tert-butylphosphine, Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |
| Aryl Halide | 2-Iodofuran or 2-Bromofuran | The source of the furyl group. |
| Alkene | Butyl (E)-2-phenylacrylate | The substrate to be arylated. illinois.edu |
Stereoselective Synthesis of the (2E)-Isomer of 3-(2-Furyl)-2-phenylacrylic acid
Achieving a high yield of the (2E)-isomer is crucial, as different stereoisomers can have different properties. The synthetic methods discussed offer varying degrees of stereocontrol.
The principles of stereochemistry are fundamental to producing the desired (E)-isomer. rijournals.com In the context of the aforementioned reactions:
Knoevenagel Condensation: Stereocontrol is often thermodynamically driven. The (E)-isomer is typically more stable due to reduced steric hindrance between the furan ring and the phenyl group, and it is therefore the major product under equilibrating conditions.
Horner-Wadsworth-Emmons Reaction: This reaction is renowned for its high (E)-selectivity. The formation of the thermodynamically more stable trans-oxaphosphetane intermediate, which leads to the (E)-alkene, is favored. The use of stabilized phosphonate ylides is key to this stereochemical outcome. wikipedia.org
Heck Reaction: The stereochemical outcome is determined by the mechanism of addition and elimination. The reaction typically proceeds via a syn-addition of the organopalladium species to the alkene, followed by a syn-elimination of the palladium hydride. The final stereochemistry can be influenced by factors such as whether the double bond in the starting alkene can isomerize under the reaction conditions.
The ratio of (E) to (Z) isomers can be significantly influenced by the specific reaction conditions employed. Optimizing these parameters is key to achieving high stereoisomeric purity.
For the Horner-Wadsworth-Emmons reaction , several factors are known to enhance the preference for the (E)-isomer. wikipedia.org
Table 4: Influence of HWE Reaction Conditions on (E)-Isomer Selectivity
| Condition | Influence on (E)-Selectivity | Rationale |
|---|---|---|
| Aldehyde Structure | Increasing steric bulk | Favors the formation of the less sterically hindered transition state leading to the (E)-product. |
| Temperature | Higher temperatures (e.g., 23 °C vs. -78 °C) | Allows for equilibration of intermediates to the more thermodynamically stable trans-oxaphosphetane. wikipedia.org |
| Base Cation | Li⁺ > Na⁺ > K⁺ | The smaller lithium cation can chelate more effectively, influencing the transition state geometry to favor the (E)-isomer. |
| Solvent | Aprotic solvents (e.g., THF) | Generally used to facilitate the formation and reaction of the phosphonate carbanion. |
In Knoevenagel condensations , the choice of catalyst and solvent can also impact the E/Z ratio. Strongly basic conditions or high temperatures can promote isomerization to the more stable (E)-product. The use of heterogeneous catalysts has also been shown to yield excellent (E)-selectivity in the synthesis of related furan derivatives. mdpi.com
Novel Synthetic Routes and Green Chemistry Approaches for this compound
Exploration of Catalyst-Free or Solvent-Free Synthesis
A significant advancement in the synthesis of acrylic acid derivatives is the move towards solvent-free reaction conditions, often facilitated by microwave irradiation. While a completely catalyst-free Perkin-type reaction is challenging due to the mechanistic requirement of a base to deprotonate the acidic methylene group of phenylacetic acid, research into solid-supported catalysts and solvent-free conditions is proving fruitful.
Solvent-free aldol condensation reactions of furfural (B47365) with other active methylene compounds have been successfully carried out using solid base catalysts like lanthanum(III) oxide-magnesium oxide (La₂O₃-MgO) mixed oxides. researchgate.net These catalysts are heterogeneous, allowing for easier separation from the reaction mixture and potential for reuse, which is a significant green advantage. Although this specific example does not use phenylacetic acid, it demonstrates the feasibility of solvent-free condensation with furfural.
Microwave-assisted synthesis under solvent-free conditions has emerged as a powerful tool in green chemistry. oatext.comasianpubs.org This technique can dramatically reduce reaction times, increase yields, and often leads to cleaner reactions with fewer byproducts. nih.gov For the synthesis of this compound, a hypothetical solvent-free approach would involve the direct mixing of furfural, phenylacetic acid, and a solid, reusable basic catalyst, followed by microwave irradiation. This would eliminate the need for volatile organic solvents, reduce energy consumption compared to conventional heating, and simplify product purification.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches (Hypothetical)
| Parameter | Conventional Method | Solvent-Free Microwave Method |
| Solvent | Pyridine, Acetic Anhydride (B1165640) | None |
| Catalyst | Triethylamine (Homogeneous) | Reusable Solid Base (e.g., supported alkali carbonate) |
| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation |
| Reaction Time | Hours | Minutes |
| Work-up | Solvent extraction, multiple purification steps | Simple filtration and recrystallization |
| Waste | Used organic solvents, catalyst waste | Minimal, catalyst can be recycled |
Sustainable Synthetic Pathways and Atom Economy Considerations
A key principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The Perkin condensation of furfural with phenylacetic acid to yield this compound can be analyzed to determine its atom economy.
To calculate the percent atom economy, the following formula is used: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Table 2: Atom Economy Calculation for the Synthesis of this compound
| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |
| Furfural | C₅H₄O₂ | 96.09 |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 |
| Total Reactants | 232.24 | |
| This compound | C₁₃H₁₀O₃ | 214.22 |
| Water (Byproduct) | H₂O | 18.02 |
Using the values from the table: % Atom Economy = (214.22 g/mol / 232.24 g/mol ) x 100 ≈ 92.24%
Chemical Reactivity and Mechanistic Pathways of 2e 3 2 Furyl 2 Phenylacrylic Acid
Electrophilic and Nucleophilic Additions to the Acrylic Acid Moiety
The carbon-carbon double bond in the acrylic acid portion of (2E)-3-(2-Furyl)-2-phenylacrylic acid is electron-deficient due to the electron-withdrawing effect of the adjacent carboxylic acid group. This electronic characteristic makes the double bond susceptible to attack by nucleophiles, particularly at the β-carbon, and also allows it to participate in cycloaddition reactions.
Analysis of Michael Addition Pathways
The conjugate addition of nucleophiles to the α,β-unsaturated carbonyl system, known as the Michael addition, is a prominent reaction pathway for acrylic acid derivatives. In the case of this compound, a nucleophile would attack the β-carbon (the carbon atom of the double bond closer to the furan (B31954) ring), leading to the formation of a stabilized enolate intermediate which is subsequently protonated.
The general mechanism for the Michael addition to this compound can be depicted as follows:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the α,β-unsaturated system.
Enolate Formation: The π-electrons of the double bond shift, leading to the formation of a resonance-stabilized enolate intermediate.
Protonation: The enolate intermediate is protonated by a proton source (e.g., solvent) to yield the final 1,4-addition product.
A variety of nucleophiles can potentially participate in Michael additions with this substrate, including:
Soft Carbon Nucleophiles: Enolates derived from malonic esters, β-keto esters, and similar active methylene (B1212753) compounds.
Organometallic Reagents: Particularly organocuprates (Gilman reagents), which are known to favor 1,4-addition over 1,2-addition to the carbonyl group.
Heteroatom Nucleophiles: Amines (aza-Michael addition) and thiols (thia-Michael addition) can also add in a conjugate fashion.
While specific studies on the Michael addition to this compound are not extensively documented in readily available literature, the reactivity can be inferred from related compounds. For instance, the conjugate addition of various nucleophiles to cinnamic acid and its derivatives is a well-established synthetic methodology.
| Nucleophile Type | Potential Product | Reaction Conditions |
|---|---|---|
| Malonic Ester Enolate | 3-(1,3-dicarboxypropyl)-3-(2-furyl)-2-phenylpropanoic acid derivative | Base catalyst (e.g., NaOEt) in a suitable solvent (e.g., EtOH) |
| Organocuprate (e.g., (CH₃)₂CuLi) | 3-(2-Furyl)-3-methyl-2-phenylpropanoic acid | Aprotic solvent (e.g., THF) at low temperatures |
| Amine (e.g., R₂NH) | 3-(Dialkylamino)-3-(2-furyl)-2-phenylpropanoic acid | Often proceeds without a catalyst or with mild acid/base catalysis |
| Thiol (e.g., RSH) | 3-(Alkylthio)-3-(2-furyl)-2-phenylpropanoic acid | Base catalyst (e.g., Et₃N) |
Cycloaddition Reactions Involving the Double Bond
The double bond of the acrylic acid moiety can also participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common reaction for α,β-unsaturated carbonyl compounds, leading to the formation of cyclobutane (B1203170) rings. For compounds like cinnamic acids, irradiation with UV light can lead to dimerization. In the solid state, the regioselectivity and stereoselectivity of these reactions are often controlled by the crystal packing of the molecules. For this compound, photodimerization could potentially lead to various cyclobutane dicarboxylic acid isomers.
[4+2] Cycloadditions (Diels-Alder Reactions): In a Diels-Alder reaction, the acrylic acid double bond can act as a dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the carboxylic acid group activates the double bond for this type of reaction. The stereochemistry of the dienophile is retained in the product. While the furan ring itself can act as a diene (as discussed in the next section), the acrylic double bond can react with other dienes.
1,3-Dipolar Cycloadditions: The double bond can also react with 1,3-dipoles, such as nitrile oxides or azides, to form five-membered heterocyclic rings. This type of reaction is a powerful tool for the synthesis of various heterocyclic systems.
Reactions Involving the Furan Ring System of this compound
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the electron-withdrawing acrylic acid substituent at the 2-position influences its reactivity.
Aromatic Substitution Reactions on the Furan Nucleus
Furan typically undergoes electrophilic aromatic substitution preferentially at the C2 position. Since this position is already substituted in the target molecule, electrophilic attack is expected to occur at the C5 position. The electron-withdrawing nature of the -(CH)=C(Ph)COOH group deactivates the furan ring towards electrophilic substitution compared to unsubstituted furan, likely requiring more forcing reaction conditions.
Common electrophilic aromatic substitution reactions that could be envisaged for the furan ring include:
Nitration: Introduction of a nitro group (-NO₂) at the C5 position.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) at the C5 position.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) at the C5 position.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group at the C5 position. Friedel-Crafts reactions on furan can be challenging due to the acid-sensitivity of the ring.
A study on the reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with various nucleophiles demonstrated that nucleophilic substitution of the phenylsulphonyl group at the 5-position of the furan ring occurs. This suggests that if a suitable leaving group were present at the 5-position of this compound, it could potentially undergo nucleophilic aromatic substitution.
Ring-Opening and Rearrangement Processes
The furan ring is known to be sensitive to strong acids and certain oxidizing agents, which can lead to ring-opening reactions. Under acidic conditions, protonation of the furan oxygen can initiate a cascade of reactions leading to the formation of 1,4-dicarbonyl compounds. For this compound, acidic treatment could potentially lead to the cleavage of the furan ring.
Oxidative ring-opening is another characteristic reaction of furans. Reagents like ozone, potassium permanganate, or even singlet oxygen can lead to the formation of various acyclic products.
Rearrangement reactions of the furan ring are also known, often catalyzed by acids or transition metals, leading to the formation of other heterocyclic or carbocyclic systems.
Reactivity at the Carboxylic Acid Functional Group
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations.
Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. The esterification of 3-(2-furyl)acrylic acids has been reported, indicating that this compound can be readily converted to its corresponding esters.
Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent.
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Decarboxylation: The loss of carbon dioxide from a carboxylic acid is known as decarboxylation. While simple carboxylic acids are generally stable to decarboxylation, the presence of the double bond in conjugation with the carboxyl group in this compound could facilitate this reaction under certain conditions, for instance, through radical pathways. Nitrodecarboxylation of 3-(2-furyl)acrylic acid has been reported, suggesting a potential pathway for the replacement of the carboxyl group.
| Reaction | Reagent(s) | Product |
|---|---|---|
| Esterification | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) | (2E)-3-(2-Furyl)-2-phenylacrylate ester |
| Amide Formation | 1. SOCl₂ or Oxalyl Chloride 2. Amine (RNH₂) | (2E)-3-(2-Furyl)-N-alkyl-2-phenylacrylamide |
| Reduction | 1. LiAlH₄ 2. H₃O⁺ | (2E)-3-(2-Furyl)-2-phenylprop-2-en-1-ol |
| Decarboxylation (e.g., Nitrodecarboxylation) | Nitrating agent/catalyst system | (E)-1-(2-Furyl)-2-nitro-1-phenylethene |
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound is readily converted to its corresponding esters and amides, which are important derivatives with potential applications in materials science and medicinal chemistry.
Esterification:
The esterification of acrylic acids, and by extension this compound, is a well-established reaction. Typically, this reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid in the presence of an alcohol. The reaction proceeds via a nucleophilic acyl substitution mechanism. While specific studies on the esterification of this compound are not extensively detailed in the public domain, the general principles of acrylic acid esterification are applicable.
For instance, studies on the esterification of acrylic acid with various alcohols have shown that the reaction is reversible and the equilibrium can be shifted towards the product side by removing water. The kinetics of such reactions are influenced by temperature, catalyst concentration, and the molar ratio of reactants. The use of heterogeneous catalysts, such as acidic cation-exchange resins like Amberlyst-15, has also been reported for the esterification of acrylic acid, offering advantages in terms of catalyst separation and reusability. A study on the esterification of 3-(2-furyl)acrylic acids has demonstrated the synthesis of their corresponding esters, highlighting the feasibility of this transformation for this class of compounds. researchgate.net
Amidation:
The synthesis of amides from this compound can be achieved through several methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed to facilitate the direct amidation with an amine. nih.gov Microwave-assisted synthesis has also been shown to be an effective method for the amidation of furan-containing carboxylic acids, offering faster reaction times and often higher yields. researchgate.net
Research on the amidation of hydroxycinnamic acids, which share the α,β-unsaturated carboxylic acid motif, has demonstrated facile one-pot synthesis protocols. nih.gov These methods often proceed at room temperature and can be applied to a wide range of amines, suggesting that similar approaches would be successful for this compound. The mechanism of these coupling-agent-mediated amidations typically involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine nucleophile to form the amide bond.
A selection of common methods for the synthesis of amides from carboxylic acids is presented in the table below.
| Method | Reagents | General Conditions |
| Acid Halide Method | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), followed by an amine | Typically in an inert solvent like DCM or THF |
| Coupling Reagents | DCC, EDCI, HATU, PyBOP | Room temperature in solvents like DMF or DCM |
| Ester Aminolysis | Conversion to an ester, followed by reaction with an amine | Often requires heat or catalysis |
| Microwave-Assisted | Carboxylic acid, amine, coupling reagent | Microwave irradiation, often solvent-free or in a high-boiling solvent |
Decarboxylation Studies and Products
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for α,β-unsaturated carboxylic acids like this compound. This reaction typically requires elevated temperatures and can be facilitated by the presence of a catalyst.
Studies on the decarboxylation of cinnamic acids and their derivatives provide valuable insights into the expected behavior of this compound. Thermal decarboxylation of cinnamic acids, when refluxed in a high-boiling solvent such as dimethylformamide (DMF), can proceed in high yield without a catalyst. researchgate.net The product of such a reaction would be the corresponding stilbene (B7821643) derivative. In the case of this compound, decarboxylation is expected to yield (E)-2-(2-styryl)furan.
The mechanism of thermal decarboxylation of cinnamic acids is thought to proceed through a concerted pericyclic reaction or a zwitterionic intermediate. The presence of the phenyl group at the α-position in this compound, as seen in α-phenylcinnamic acid, can influence the reaction conditions and the stereochemistry of the resulting stilbene product. orgsyn.org
Metal-catalyzed decarboxylation has also been explored for cinnamic acids. For instance, copper-based catalysts have been shown to promote the decarboxylation of 2,3-diarylacrylic acids to yield stilbenes under neutral conditions. researchgate.net Ruthenium complexes have also been demonstrated to be effective catalysts for the decarboxylation of trans-cinnamic acid and its substituted analogs. tandfonline.com
A related reaction is nitrodecarboxylation, where the carboxyl group is replaced by a nitro group. This has been reported for 3-(2-furyl)acrylic acid, suggesting that this compound could potentially undergo a similar transformation to yield a nitro-substituted styrylfuran. researchgate.net
The table below summarizes the expected products from the decarboxylation of this compound under different conditions.
| Reaction Condition | Expected Product |
| Thermal (e.g., reflux in DMF) | (E)-2-(2-Styryl)furan |
| Copper-catalyzed | (E)-2-(2-Styryl)furan |
| Ruthenium-catalyzed | (E)-2-(2-Styryl)furan |
| Nitrodecarboxylation | (E)-2-(2-nitrovinyl)furan derivative |
Investigations into Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides a deeper understanding of the factors that control the rate and extent of chemical transformations involving this compound.
Reaction Kinetics:
Kinetic studies on the esterification of acrylic acid and its derivatives have shown that the reaction typically follows second-order kinetics. The rate of reaction is dependent on the concentration of both the carboxylic acid and the alcohol, as well as the catalyst concentration and temperature. For example, the esterification of acrylic acid with ethanol (B145695) catalyzed by an acidic cation-exchange resin was found to be well-described by a pseudo-homogeneous kinetic model. dntb.gov.ua The activation energy for the esterification of acrylic acid has been reported to be in the range of 15.5 kcal/mol. researchgate.net
For decarboxylation reactions, the kinetics are highly dependent on the reaction conditions. Thermal decarboxylation is generally a first-order process. A study on the ruthenium-catalyzed decarboxylation of cinnamic acid derivatives calculated apparent activation energies ranging from 66 to 142 kJ mol⁻¹. tandfonline.com This range highlights the influence of substituents on the aromatic ring on the reaction rate.
Thermodynamics:
Thermodynamic data for this compound is scarce. However, a study on the thermodynamic properties of the closely related compound, 3-(2-furyl)-2-propenoic acid, provides valuable estimations. researchgate.net The standard enthalpies of combustion, formation, and sublimation were determined for this compound. Such data is crucial for calculating the enthalpy changes of reactions involving these molecules.
The standard molar enthalpies of formation in the liquid and gaseous phases are key thermodynamic parameters. For example, for ethyl (E)-cinnamate, a related acrylic acid ester, these values have been experimentally determined, allowing for the calculation of reaction enthalpies. mdpi.com
The table below presents some reported thermodynamic data for a closely related compound, which can be used to approximate the properties of this compound.
| Compound | Thermodynamic Parameter | Value |
| 3-(2-Furyl)-2-propenoic acid | Standard enthalpy of combustion (crystalline) | -3450.2 ± 1.5 kJ/mol |
| 3-(2-Furyl)-2-propenoic acid | Standard enthalpy of formation (crystalline) | -430.7 ± 1.8 kJ/mol |
| 3-(2-Furyl)-2-propenoic acid | Standard enthalpy of sublimation (at 298 K) | 118.9 ± 1.0 kJ/mol |
This data can be utilized in thermodynamic calculations to predict the feasibility and equilibrium position of reactions involving this compound.
Derivatives and Analogues of 2e 3 2 Furyl 2 Phenylacrylic Acid
Synthesis of Ester and Amide Derivatives
The carboxylic acid group is a primary target for derivatization due to its reactivity and the significant impact that its modification can have on properties such as lipophilicity, solubility, and metabolic stability.
Esterification of the parent acid can be achieved through several standard synthetic routes. A common method involves the direct, acid-catalyzed reaction of the carboxylic acid with an appropriate alkyl or aryl alcohol (Fischer esterification). Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride (using reagents like thionyl chloride or oxalyl chloride), which then readily reacts with an alcohol. Another approach employs coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to facilitate the reaction between the acid and the alcohol. organic-chemistry.org The Horner-Wadsworth-Emmons (HWE) olefination reaction provides a stereoselective pathway to synthesize (E)-2-aryl cinnamic esters, which are structurally related. organic-chemistry.org
The synthesis of various ester derivatives allows for a systematic evaluation of how different alkyl and aryl groups influence the molecule's properties.
Table 1: Examples of Alkyl and Aryl Ester Derivatives
| Reactant Alcohol | Product Name | Chemical Formula of Ester |
|---|---|---|
| Methanol | Methyl (2E)-3-(2-furyl)-2-phenylacrylate | C₁₄H₁₂O₃ |
| Ethanol (B145695) | Ethyl (2E)-3-(2-furyl)-2-phenylacrylate | C₁₅H₁₄O₃ |
| Isopropanol | Isopropyl (2E)-3-(2-furyl)-2-phenylacrylate | C₁₆H₁₆O₃ |
| Phenol | Phenyl (2E)-3-(2-furyl)-2-phenylacrylate | C₁₉H₁₄O₃ |
Amide derivatives are synthesized to explore different hydrogen bonding patterns and to enhance metabolic stability compared to esters. The synthesis of amides typically involves reacting an activated form of the carboxylic acid, such as an acyl chloride, with a primary or secondary amine. Modern synthetic methods often utilize peptide coupling reagents (e.g., HATU, HOBt) to achieve high yields and minimize side reactions. rsc.org An alternative, catalyst-free method involves the direct amidation of esters with sodium amidoboranes at room temperature to form primary and secondary amides. nih.govresearchgate.net Tertiary amides can also be prepared, often from secondary amines, using similar coupling strategies. york.ac.uk
Table 2: Examples of Amide Derivatives
| Reactant Amine | Amide Type | Product Name | Chemical Formula of Amide |
|---|---|---|---|
| Ammonia | Primary | (2E)-3-(2-Furyl)-2-phenylacrylamide | C₁₃H₁₁NO₂ |
| Methylamine | Secondary | (2E)-N-Methyl-3-(2-furyl)-2-phenylacrylamide | C₁₄H₁₃NO₂ |
| Dimethylamine | Tertiary | (2E)-N,N-Dimethyl-3-(2-furyl)-2-phenylacrylamide | C₁₅H₁₅NO₂ |
| Aniline | Secondary | (2E)-3-(2-Furyl)-N,2-diphenylacrylamide | C₁₉H₁₅NO₂ |
Modification of the Furan (B31954) Ring in Derivatives
The furan ring is a key structural feature that contributes to the molecule's electronic and conformational properties. Its modification through functionalization or replacement is a strategy to explore new chemical space.
The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution, typically at the C5 position (the carbon adjacent to the oxygen and furthest from the acrylic acid chain). Common functionalization reactions include:
Acetylation: Friedel-Crafts acetylation can introduce an acetyl group onto the furan ring. The acetylation of ethyl 3-(2-furyl)-acrylate with acetic anhydride (B1165640) in the presence of a catalyst like magnesium perchlorate (B79767) has been reported. researchgate.net
Nitration: Using a cold solution of nitric acid in acetic anhydride can install a nitro group at the 5-position of the furan. ijabbr.com
Halogenation: Bromination and chlorination can introduce halogen atoms, which can alter electronic properties and serve as handles for further synthetic transformations. ijabbr.com
Sulfonation: Reaction with a sulfur trioxide-pyridine complex can add a sulfonic acid group. ijabbr.com
Table 3: Potential Functionalizations of the Furan Ring
| Reaction Type | Reagents | Position of Substitution | Resulting Moiety |
|---|---|---|---|
| Acetylation | Acetic Anhydride / Lewis Acid | C5 | 5-Acetyl-2-furyl |
| Nitration | Nitric Acid / Acetic Anhydride | C5 | 5-Nitro-2-furyl |
| Bromination | N-Bromosuccinimide | C5 | 5-Bromo-2-furyl |
Bioisosterism is a strategy in medicinal chemistry where a functional group or moiety is replaced by another with similar physicochemical properties to improve biological activity, selectivity, or pharmacokinetic parameters. nih.govchem-space.com The furan ring can be replaced by other five- or six-membered aromatic heterocycles. researchgate.net Common bioisosteres for a furan ring include thiophene (B33073), pyrrole, thiazole, pyrazole, and pyridine, each offering a unique combination of steric and electronic properties. researchgate.netcambridgemedchemconsulting.com
Table 4: Common Bioisosteric Replacements for the Furan Ring
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Furan | Thiophene | Similar size and electronics; sulfur can engage in different interactions. |
| Furan | Pyrrole | Introduces a hydrogen bond donor (N-H). |
| Furan | Thiazole | Introduces a nitrogen atom, altering polarity and hydrogen bonding capacity. |
Substitution on the Phenyl Ring of (2E)-3-(2-Furyl)-2-phenylacrylic acid Analogues
Introducing substituents onto the phenyl ring is a classic strategy for modulating a molecule's properties. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -NO₂) can be installed at the ortho, meta, or para positions. These substitutions can influence the molecule's conformation, electronic distribution, and interactions with biological targets.
The synthesis of these analogues is most directly achieved by using a substituted phenylacetic acid as the starting material in a condensation reaction with 2-furaldehyde. The Perkin reaction is a traditional method for this type of transformation. organic-chemistry.org This approach allows for the systematic incorporation of a wide variety of functional groups onto the phenyl ring.
Table 5: Phenyl-Substituted Analogues and Their Precursors
| Phenylacetic Acid Precursor | Resulting Analogue |
|---|---|
| 4-Chlorophenylacetic acid | (2E)-3-(2-Furyl)-2-(4-chlorophenyl)acrylic acid |
| 4-Methoxyphenylacetic acid | (2E)-3-(2-Furyl)-2-(4-methoxyphenyl)acrylic acid |
| 3-Nitrophenylacetic acid | (2E)-3-(2-Furyl)-2-(3-nitrophenyl)acrylic acid |
| 4-Fluorophenylacetic acid | (2E)-3-(2-Furyl)-2-(4-fluorophenyl)acrylic acid |
Effects of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of substituents introduced onto the phenyl and furyl rings of this compound derivatives plays a pivotal role in modulating their reactivity, physicochemical properties, and biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution across the molecule, thereby influencing its interactions with biological targets.
Electron-Donating Groups (EDGs): The incorporation of electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), generally increases the electron density on the aromatic rings. This can enhance the reactivity of the molecule in certain electrophilic substitution reactions. For instance, in the synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives, reactions involving electron-rich arenes (acting as EDGs) have been explored. nih.gov While specific data on the biological impact of EDGs on this compound is limited in the readily available literature, general principles suggest that such modifications could influence properties like lipophilicity and metabolic stability, which are crucial for pharmacokinetic profiles.
The following interactive table summarizes the general effects of representative electron-donating and electron-withdrawing groups on the properties of aromatic compounds, which can be extrapolated to the this compound scaffold.
| Group Type | Example Group | Chemical Formula | General Effect on Aromatic Ring | Potential Impact on Derivatives |
| Electron-Donating | Methoxy | -OCH₃ | Increases electron density | May enhance reactivity, alter lipophilicity |
| Electron-Donating | Methyl | -CH₃ | Increases electron density | May increase lipophilicity and metabolic stability |
| Electron-Withdrawing | Nitro | -NO₂ | Decreases electron density | May increase acidity of carboxylic acid, alter biological interactions |
| Electron-Withdrawing | Fluoro | -F | Decreases electron density (inductive effect) | Can influence binding affinity and metabolic pathways |
| Electron-Withdrawing | Chloro | -Cl | Decreases electron density (inductive effect) | Can alter lipophilicity and electronic properties |
Positional Isomerism Studies
The spatial arrangement of the phenyl and furyl groups, as well as the point of attachment of substituents on these rings, gives rise to positional isomers. The study of these isomers is crucial for understanding the structure-activity relationship (SAR), as even minor changes in the geometry of a molecule can lead to significant differences in its biological activity.
Currently, there is a notable lack of publicly available, direct comparative studies on the positional isomers of this compound. For instance, a comparative analysis of this compound with its isomer (2E)-3-(3-Furyl)-2-phenylacrylic acid, where the furan ring is attached at the 3-position, would be highly informative. Such a study would elucidate the importance of the relative positioning of the furan oxygen atom for the compound's activity.
Similarly, investigating isomers with substituents at different positions on the phenyl ring (ortho, meta, para) is a standard strategy in medicinal chemistry to optimize drug-receptor interactions. For other classes of biologically active molecules, such as N-phenyl anthranilic acid analogs, the position of substituents has been shown to be a critical determinant of their inhibitory activity against amyloid aggregation. nih.gov In the context of fluoro-substituted derivatives of a related indazole compound, ortho-substitution was found to be essential for its biological function. nih.gov
The table below illustrates potential positional isomers of a substituted this compound derivative, highlighting the structural variations that could be explored in future research.
| Parent Compound | Isomer Type | Isomeric Structure | Key Difference |
| (2E)-3-(2-Furyl)-2-(4-methoxyphenyl)acrylic acid | Phenyl Substituent Position | (2E)-3-(2-Furyl)-2-(2-methoxyphenyl)acrylic acid | Methoxy group at ortho-position of the phenyl ring |
| This compound | Furyl Ring Position | (2E)-3-(3-Furyl)-2-phenylacrylic acid | Phenyl group attached to a 3-furyl moiety |
Structural Design Principles for New Derivatives
The rational design of new derivatives of this compound is guided by the principles of structure-activity relationship (SAR) and the optimization of pharmacokinetic properties. The goal is to create novel molecules with enhanced efficacy, selectivity, and a favorable safety profile.
Key strategies for the design of new derivatives include:
Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing its toxicity. For example, replacing the furan ring with other five-membered heterocycles like thiophene or isoxazole (B147169) could be explored to probe the importance of the furan oxygen for biological interactions. nih.gov
Scaffold Hopping: This approach involves modifying the core structure of the molecule while retaining key pharmacophoric features. This can lead to the discovery of new chemical classes with similar biological activities but different intellectual property landscapes.
Introduction of Specific Functional Groups: The targeted addition of functional groups can be used to modulate specific properties. For example, incorporating basic nitrogen atoms can improve aqueous solubility, while adding fluorine atoms can enhance metabolic stability and binding affinity.
Conformational Restriction: Introducing structural elements that reduce the conformational flexibility of the molecule can lead to a more potent and selective compound by locking it into a bioactive conformation.
The overarching principle in the design of new derivatives is to systematically explore the chemical space around the this compound scaffold. This involves synthesizing a library of compounds with diverse substituents and positional arrangements and then evaluating their biological activities to build a comprehensive SAR model. This model can then be used to predict the properties of yet-to-be-synthesized compounds, thereby guiding the design of more potent and effective molecules. nih.govresearchgate.net
Advanced Spectroscopic Characterization of 2e 3 2 Furyl 2 Phenylacrylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of (2E)-3-(2-Furyl)-2-phenylacrylic acid. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map out the carbon skeleton and the placement of protons.
Based on the structure of this compound, the expected ¹H NMR spectrum would feature distinct signals for the protons on the phenyl and furyl rings, as well as the vinylic proton. The phenyl protons would likely appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The protons on the furan (B31954) ring would also resonate in the aromatic region, with characteristic shifts and coupling constants that depend on their position relative to the oxygen atom and the acrylic acid moiety. The single vinylic proton is expected to appear as a singlet further downfield.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. Distinct signals would be expected for the carboxylic acid carbon, the olefinic carbons of the acrylic acid backbone, and the carbons of the phenyl and furyl rings. The chemical shifts of these carbons provide valuable insight into the electronic environment of each atom.
2D NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be instrumental in identifying adjacent protons on the phenyl and furyl rings, helping to trace the spin systems within these aromatic moieties.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton.
Solid-State NMR for Polymorphism and Crystalline Structure Analysis
For compounds that can exist in different crystalline forms, known as polymorphs, solid-state NMR (ssNMR) is a powerful characterization tool. Polymorphism can significantly impact the physical properties of a compound, such as its solubility and bioavailability.
While specific data for this compound is not available, studies on related compounds like cinnamic acid and its derivatives have demonstrated the utility of ssNMR in distinguishing between different polymorphic forms. Each polymorph will typically exhibit a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice. These spectral differences can be observed in the chemical shifts and line widths of the signals. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples.
Advanced Mass Spectrometry Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry is essential for determining the precise molecular weight of this compound, which has a molecular formula of C₁₃H₁₀O₃ and a monoisotopic mass of 214.06299 Da. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass with very high accuracy (typically within a few parts per million). This allows for the unambiguous determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the expected formula.
| Theoretical Mass Data for C₁₃H₁₀O₃ | |
| Monoisotopic Mass | 214.06299 u |
| Molecular Weight | 214.217 g/mol |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information.
While specific fragmentation data for this compound is not available, predictable fragmentation pathways for acrylic acids include the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group. The phenyl and furyl rings may also undergo characteristic fragmentation. Analysis of these fragmentation patterns can help to confirm the connectivity of the different structural motifs within the molecule.
Vibrational Spectroscopy (Infrared and Raman)
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:
O-H stretch of the carboxylic acid group, which would appear as a broad band in the IR spectrum, typically in the region of 2500-3300 cm⁻¹.
C=O stretch of the carboxylic acid, a strong band in the IR spectrum around 1700-1725 cm⁻¹.
C=C stretches from the acrylic double bond and the aromatic rings, appearing in the 1500-1650 cm⁻¹ region.
C-O stretches from the carboxylic acid and the furan ring, typically in the 1000-1300 cm⁻¹ region.
C-H stretches from the aromatic rings and the vinylic position, usually above 3000 cm⁻¹.
Assignment of Characteristic Functional Group Frequencies
The vibrational spectrum of this compound is expected to be rich and complex, arising from the various functional groups present in the molecule. The key vibrational modes can be assigned to the carboxylic acid, furan ring, phenyl ring, and the acrylic double bond. Theoretical calculations, such as Density Functional Theory (DFT), are invaluable tools for predicting these frequencies.
The characteristic vibrational frequencies for the principal functional groups of this compound are anticipated as follows:
Carboxylic Acid Group: The O-H stretching vibration of the carboxylic acid is typically observed as a broad band in the infrared (IR) spectrum, usually in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding in the dimeric form. The C=O stretching of the carboxyl group is expected to appear as a strong, sharp band around 1710-1680 cm⁻¹. The C-O stretching and O-H bending vibrations are also characteristic, appearing in the fingerprint region.
Furan Ring: The furan moiety will exhibit several characteristic vibrations. The C-H stretching of the furan ring is expected above 3100 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring is another key indicator, usually found in the 1250-1050 cm⁻¹ range.
Phenyl Ring: The phenyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also prominent and their position can indicate the substitution pattern of the ring.
Acrylic Double Bond: The C=C stretching of the acrylic double bond is expected to be observed in the 1640-1610 cm⁻¹ region. The trans-configuration of the double bond can be confirmed by the presence of a strong out-of-plane C-H bending (wagging) vibration around 980-960 cm⁻¹.
A hypothetical assignment of the major vibrational frequencies for this compound, based on theoretical calculations and comparison with similar molecules, is presented in the table below.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | ~1700 | Strong |
| Carboxylic Acid | C-O stretch | ~1300 | Medium |
| Carboxylic Acid | O-H bend | ~1420 | Medium |
| Furan Ring | C-H stretch | ~3120 | Medium |
| Furan Ring | C=C stretch | ~1580, ~1470 | Medium-Strong |
| Furan Ring | C-O-C stretch | ~1150 | Strong |
| Phenyl Ring | C-H stretch | ~3060 | Medium |
| Phenyl Ring | C=C stretch | ~1600, ~1500, ~1450 | Medium-Strong |
| Phenyl Ring | C-H out-of-plane bend | ~760, ~700 | Strong |
| Acrylic Moiety | C=C stretch | ~1625 | Medium |
| Acrylic Moiety | =C-H bend (out-of-plane) | ~970 | Strong |
Conformational Analysis via Vibrational Modes
The molecule this compound possesses several single bonds around which rotation can occur, leading to different conformers. The most significant rotations are around the C-C bonds connecting the acrylic acid moiety to the furan and phenyl rings, and the C-O bond of the carboxylic acid.
Vibrational spectroscopy, in conjunction with computational modeling, can provide insights into the conformational preferences of the molecule. Different conformers will have slightly different vibrational frequencies due to changes in the molecular symmetry and the coupling of vibrational modes. For instance, the relative orientation of the furan and phenyl rings with respect to the acrylic acid plane will influence the positions of the C=C and C-H bending modes.
A potential energy surface scan for the rotation around the key single bonds would reveal the most stable conformers. For each stable conformer, the theoretical vibrational spectrum can be calculated. By comparing the calculated spectra with experimental data (when available), it is possible to determine the predominant conformation in a given phase (gas, liquid, or solid).
In the absence of experimental data, theoretical studies suggest that the planar or near-planar conformations are often the most stable for conjugated systems like this, as they maximize π-orbital overlap. The carboxylic acid group is likely to exist in a conformation that allows for the formation of strong intermolecular hydrogen bonds in the solid state.
X-ray Crystallography for Solid-State Structure Determination
While the crystal structure of this compound has not been reported in publicly accessible crystallographic databases, we can infer its likely solid-state arrangement based on the known crystal structures of related acrylic and cinnamic acid derivatives.
Crystal Packing and Intermolecular Interactions
In the solid state, molecules of this compound are expected to pack in a manner that maximizes intermolecular interactions, leading to a stable crystalline lattice. The primary forces governing the crystal packing will be hydrogen bonding, π-π stacking interactions, and van der Waals forces.
π-π Stacking: The presence of both a phenyl and a furan ring provides ample opportunity for π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or near-parallel fashion, are a significant driving force in the crystal packing of many aromatic compounds. The offset stacked arrangement is a common motif.
Hydrogen Bonding Networks in Crystalline Forms
The most dominant intermolecular interaction in the crystal structure of this compound is predicted to be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids commonly form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif.
Beyond the primary carboxylic acid dimerization, other weaker C-H···O hydrogen bonds are also likely to be present. The oxygen atoms of the carboxyl group and the furan ring can act as hydrogen bond acceptors, while the C-H bonds of the phenyl and furan rings can act as donors. These weaker interactions play a crucial role in the formation of a stable three-dimensional supramolecular architecture.
A hypothetical representation of the hydrogen bonding parameters, based on similar structures, is provided in the table below.
| Donor (D) | Acceptor (A) | Interaction Type | Predicted D-H···A Distance (Å) | Predicted D-H···A Angle (°) |
| O-H (Carboxyl) | O=C (Carboxyl) | O-H···O | 1.8 - 2.0 | 160 - 180 |
| C-H (Phenyl) | O=C (Carboxyl) | C-H···O | 2.2 - 2.6 | 130 - 170 |
| C-H (Furan) | O=C (Carboxyl) | C-H···O | 2.3 - 2.7 | 120 - 160 |
| C-H (Acrylic) | O (Furan) | C-H···O | 2.4 - 2.8 | 110 - 150 |
Computational and Theoretical Investigations of 2e 3 2 Furyl 2 Phenylacrylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations can determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms.
For furan (B31954) derivatives, DFT studies have been successfully employed to understand their structure and reactivity. nih.govresearchgate.net In the case of (2E)-3-(2-Furyl)-2-phenylacrylic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key ground state properties. researchgate.net These properties include bond lengths, bond angles, dihedral angles, and the distribution of electron density, which is crucial for understanding the molecule's reactivity. The calculated distribution of charges can identify electrophilic and nucleophilic sites within the molecule.
| Parameter | Description | Typical Predicted Value Range |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule. | Varies with method/basis set |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.0 - 4.0 Debye |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 4.0 - 5.0 eV |
Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide a basis for assigning experimental signals and understanding the structural features that give rise to them.
Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated magnetic shielding tensors are converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). Such predictions for the related 3-(2-Furyl) Propionic acid have shown close agreement with experimental data. researchgate.net
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic vibrational modes, which correspond to the peaks observed in IR and Raman spectra. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match experimental results, accounting for anharmonicity and methodological approximations. semanticscholar.org Key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O stretch, C=C stretches of the acrylic backbone and aromatic rings, and various C-H bending modes.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.net These calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., π → π*), providing insight into the electronic structure of the molecule.
| Spectroscopy | Parameter | Predicted Value/Region | Assignment |
|---|---|---|---|
| ¹H NMR | δ (ppm) | ~12.0 - 13.0 | Carboxylic acid proton (-COOH) |
| δ (ppm) | ~6.5 - 8.0 | Aromatic (phenyl, furyl) and vinylic protons | |
| ¹³C NMR | δ (ppm) | ~168 - 173 | Carboxylic acid carbon (C=O) |
| δ (ppm) | ~110 - 150 | Aromatic and vinylic carbons | |
| IR | Wavenumber (cm⁻¹) | ~2800 - 3300 | O-H stretching (broad) |
| Wavenumber (cm⁻¹) | ~1680 - 1710 | C=O stretching | |
| Wavenumber (cm⁻¹) | ~1600 - 1640 | C=C stretching | |
| UV-Vis | λ_max (nm) | ~300 - 340 | π → π* transition |
Conformational Analysis and Potential Energy Surfaces
This compound has several rotatable single bonds that give rise to different rotational isomers (conformers). Key rotations include those around the C-C bond of the acrylic acid backbone, the bond connecting the phenyl group, and the bond connecting the furan ring. For the parent acrylic acid molecule, computational studies have identified two planar conformers, s-cis and s-trans, which are close in energy. uc.ptrsc.org
For this compound, a potential energy surface (PES) scan can be performed by systematically rotating the dihedral angles of these key bonds. This process allows for the identification of energy minima, which correspond to stable conformers, and transition states that connect them. Such an analysis would reveal the most stable three-dimensional arrangement of the furan, phenyl, and acrylic acid moieties and the energy barriers for interconversion between different conformers. The relative energies of these conformers determine their population at a given temperature.
While static quantum chemical calculations identify stable energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of the molecule over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, often including explicit solvent molecules to mimic solution-phase behavior.
An MD simulation of this compound would reveal the range of conformations accessible at room temperature, the timescale of transitions between different conformational states, and the flexibility of different parts of the molecule. This information complements the static picture from PES scans and provides a more realistic view of the molecule's behavior in a dynamic environment.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying reactive intermediates, and calculating the activation energies that govern reaction rates. For derivatives of 3-(2-furyl)acrylic acid, computational studies have successfully mapped out complex reaction pathways. nih.govmdpi.com
A notable example is the photochemical [2+2] cycloaddition dimerization of methyl 3-(2-furyl)acrylate, a closely related compound. mdpi.comresearchgate.net DFT calculations have been used to model this reaction, which is initiated by a photosensitizer. The proposed mechanism involves the following computationally-investigated steps:
Triplet State Formation: The sensitizer (B1316253) transfers energy to the furylacrylate molecule, promoting it to its first excited triplet state (T₁).
Intermediate Formation: The excited triplet state molecule reacts with a ground state molecule (S₀). Frontier molecular orbital (FMO) theory, specifically the interaction between the singly occupied molecular orbitals of the triplet state and the HOMO of the ground state, can be used to predict the regioselectivity of the reaction. researchgate.net This interaction leads to the formation of a biradical intermediate.
Transition State Analysis: Calculations can locate the transition states for the formation of the C-C bonds. The activation energies calculated for different pathways can explain the observed product distribution.
Product Formation: The biradical intermediate cyclizes to form the final cyclobutane (B1203170) products. The relative stability of the possible product isomers can also be computed to corroborate experimental findings.
Similar computational approaches can be applied to predict the mechanisms of other reactions involving this compound, such as electrophilic additions to the furan ring or the acrylic double bond. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed, providing deep mechanistic insight.
Computational Elucidation of Reaction Pathways
The synthesis of this compound is typically achieved through a variation of the Knoevenagel or Perkin condensation reactions, which involve the base-catalyzed reaction between 2-furaldehyde and phenylacetic acid or its derivatives. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of such organic reactions.
For analogous systems, DFT calculations have been instrumental in mapping the potential energy surface of the reaction, identifying key intermediates, and determining the structures of transition states. The reaction mechanism for the formation of similar acrylic acid derivatives is generally understood to proceed through the following key steps:
Deprotonation: A base abstracts a proton from the alpha-carbon of phenylacetic acid, forming a reactive enolate.
Aldol-type Condensation: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-furaldehyde. This step leads to the formation of a β-hydroxy carboxylate intermediate.
Dehydration: The intermediate undergoes dehydration to form the α,β-unsaturated product.
Computational studies on related condensations help in understanding the stereoselectivity of the reaction, explaining why the (E)-isomer is predominantly formed. The relative energies of the possible transition states leading to the (E) and (Z) isomers can be calculated, often revealing a lower energy barrier for the formation of the more stable (E)-isomer.
Barrier Heights and Rate Constant Predictions
A critical aspect of computational reaction elucidation is the determination of activation energy barriers (barrier heights) for each step of the reaction. These barriers, calculated as the energy difference between the reactants and the transition state, are crucial for predicting the reaction kinetics.
For reactions analogous to the synthesis of this compound, computational models can provide quantitative estimates of these energy barriers. For instance, the energy barrier for the initial deprotonation step is influenced by the strength of the base and the acidity of the α-proton of phenylacetic acid. The subsequent condensation and dehydration steps also have distinct activation energies that can be computationally determined.
Once the barrier heights are known, the rate constants for the individual reaction steps can be predicted using Transition State Theory (TST). The Eyring equation is a cornerstone of TST, relating the rate constant to the Gibbs free energy of activation.
Table 1: Hypothetical Computational Data for a Key Reaction Step
| Parameter | Calculated Value |
| Enthalpy of Activation (ΔH‡) | Value kcal/mol |
| Entropy of Activation (ΔS‡) | Value cal/mol·K |
| Gibbs Free Energy of Activation (ΔG‡) | Value kcal/mol |
| Predicted Rate Constant (k) at 298 K | Value s⁻¹ |
Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for the reaction forming this compound.
Molecular Docking and Supramolecular Interaction Studies (excluding biological targets)
Molecular docking and supramolecular chemistry offer insights into the non-covalent interactions of this compound, which are fundamental to its behavior in various chemical environments and its potential for forming organized structures.
Analysis of Binding Sites for Non-Biological Receptors
While docking studies are prevalent in drug discovery, they are also valuable for understanding the interactions of molecules with non-biological hosts, such as cyclodextrins and calixarenes. These macrocyclic compounds have hydrophobic cavities and hydrophilic exteriors, making them capable of encapsulating guest molecules like this compound.
Molecular docking simulations can predict the preferred binding orientation and affinity of the acrylic acid derivative within the cavity of a host molecule. The primary forces driving this complexation include:
Hydrophobic Interactions: The phenyl and furyl rings of the guest molecule can favorably interact with the nonpolar interior of the host.
Hydrogen Bonding: The carboxylic acid group of the guest can form hydrogen bonds with the hydroxyl groups on the rim of the host molecule.
Computational analysis can generate a binding score, which is an estimate of the binding free energy, indicating the stability of the complex.
Table 2: Illustrative Molecular Docking Results with β-Cyclodextrin
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | Value |
| Key Interacting Residues of Host | Hydroxyl groups at the rim |
| Predicted Intermolecular Interactions | Hydrogen bonds, hydrophobic interactions |
Note: This table represents hypothetical data from a molecular docking simulation.
Prediction of Self-Assembly Properties
The planar structure and the presence of both hydrogen bond donors (the carboxylic acid proton) and acceptors (the carbonyl oxygen and the furan oxygen) in this compound suggest a propensity for self-assembly into ordered supramolecular structures. Computational methods can be employed to predict these self-assembly properties.
One common motif for carboxylic acids is the formation of hydrogen-bonded dimers. Quantum chemical calculations can determine the geometry and stability of such dimers. Furthermore, molecular dynamics (MD) simulations can be used to model the behavior of a large number of molecules over time, providing insights into their aggregation and the formation of larger assemblies.
Crystal structure prediction (CSP) is a more advanced computational technique that aims to predict the most stable crystal packing of a molecule. By exploring a vast number of possible crystal arrangements and calculating their lattice energies, CSP can provide valuable information about the likely solid-state structure and polymorphism of this compound. The predicted crystal structures would reveal the network of intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the self-assembly in the solid state.
Applications of 2e 3 2 Furyl 2 Phenylacrylic Acid in Materials Science and Catalysis
Utilization in Polymer Chemistry
The presence of a polymerizable acrylic acid group and functional furan (B31954) and phenyl rings makes (2E)-3-(2-Furyl)-2-phenylacrylic acid a candidate for creating novel polymers with tailored properties.
This compound can theoretically serve as a monomer in various polymerization reactions. The acrylic acid functionality is amenable to polymerization techniques such as free radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and other controlled radical polymerization methods. The incorporation of this monomer would introduce both furan and phenyl groups into the polymer backbone or as pendant groups, which can significantly influence the polymer's thermal, mechanical, and optical properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Technique | Potential Outcome |
| Free Radical Polymerization | Production of homopolymers or copolymers with broad molecular weight distributions. |
| RAFT Polymerization | Synthesis of well-defined polymers with controlled molecular weights and architectures (e.g., block copolymers). researchgate.net |
| Copolymerization | Integration with other vinyl monomers to tune properties such as solubility, glass transition temperature, and refractive index. |
This table is illustrative of potential applications and is not based on specific experimental results for this compound.
Beyond simple polymerization, the furan and carboxylic acid groups offer sites for post-polymerization modification, allowing for the creation of functional polymers. nih.gov The carboxylic acid can be modified through esterification or amidation to attach various functional moieties. The furan ring, known for its diene character, can participate in Diels-Alder reactions, enabling cross-linking or the introduction of thermally reversible properties.
Potential Functional Polymer Applications:
Self-healing materials: By utilizing the reversible nature of the Diels-Alder reaction with the furan group.
Stimuli-responsive polymers: The carboxylic acid group can impart pH-responsiveness to the resulting polymer.
Adhesives and coatings: The polar functional groups can enhance adhesion to various substrates.
Role in Advanced Materials Development
The rigid and aromatic nature of the furan and phenyl rings suggests that this compound could be a valuable precursor for advanced materials with specific optical and electronic properties.
While direct evidence for this compound forming liquid crystalline phases is not documented, its structural motifs are found in known liquid crystals. The rigid core composed of the furan and phenyl groups, combined with the potential for modification at the carboxylic acid to introduce flexible alkyl chains, are key features for designing liquid crystalline molecules. Further research into derivatives of this compound could lead to the development of novel nematic or smectic liquid crystals.
Furan-containing polymers and molecules are increasingly being investigated for their use in optoelectronic applications due to their electron-rich nature. mdpi.comresearchgate.net Incorporating this compound into a polymer backbone could lead to materials with interesting photophysical properties, such as fluorescence or phosphorescence. The extended π-conjugation across the molecule suggests potential for use in:
Organic Light-Emitting Diodes (OLEDs): As a component of the emissive layer or charge-transporting layers.
Organic Photovoltaics (OPVs): As part of the donor or acceptor material in the active layer.
Nonlinear Optical (NLO) Materials: The asymmetric nature of the molecule could lead to second-order NLO properties.
Table 2: Potential Optoelectronic Properties of Polymers Derived from this compound
| Property | Potential Application | Rationale |
| Photoluminescence | OLEDs, Sensors | The conjugated system of furan and phenyl rings can support light emission. |
| Charge Transport | OPVs, Organic Transistors | The aromatic rings can facilitate the movement of charge carriers. |
| Tunable Bandgap | OPVs, Photodetectors | Chemical modification of the monomer can alter the electronic structure and thus the bandgap. |
This table outlines theoretical applications based on the compound's structure.
Catalytic Applications and Ligand Design
The carboxylic acid and the oxygen atom in the furan ring of this compound present potential coordination sites for metal ions. This suggests that the molecule or its derivatives could be employed as ligands in coordination chemistry and catalysis. While furan-based phosphine (B1218219) ligands are known in catalysis, the use of furan-carboxylic acids as ligands is a less explored but promising area. researchgate.net
The coordination of a metal center to the carboxylate group and potentially the furan oxygen could create novel catalysts for a range of organic transformations. The specific steric and electronic environment provided by the phenyl and furyl substituents could influence the selectivity and activity of the catalytic center. Further research is required to synthesize and evaluate the catalytic performance of metal complexes incorporating this ligand.
Use as a Chiral Auxiliary in Asymmetric Catalysis
There is currently no specific research available that details the use of this compound as a chiral auxiliary in asymmetric catalysis. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While the structure of this compound contains features that could theoretically be modified for such purposes, studies demonstrating its efficacy and application in this context have not been published.
Ligand Scaffolds for Metal-Catalyzed Transformations
The potential of this compound to serve as a ligand scaffold for metal-catalyzed transformations has not been explored in the existing scientific literature. Ligands are crucial components of metal catalysts, influencing their activity, selectivity, and stability. The furan and carboxylic acid groups within the molecule offer potential coordination sites for metal ions. However, research on the synthesis of metal complexes involving this specific compound and their subsequent use in catalysis has not been reported.
Supramolecular Chemistry and Self-Assembly (excluding biological self-assembly)
The application of this compound in the realm of non-biological supramolecular chemistry and self-assembly is another area where specific research is lacking.
Design of Molecular Recognition Systems
No studies have been published on the design and application of molecular recognition systems based on this compound. Molecular recognition involves the specific binding of a host molecule to a guest molecule through non-covalent interactions. The functional groups present in the compound, such as the furan ring, phenyl ring, and carboxylic acid, could potentially engage in various intermolecular interactions, but its utility in creating systems for selective molecular recognition has not been investigated.
Formation of Ordered Assemblies and Crystalline Materials
Information regarding the formation of ordered assemblies and the crystal engineering of materials using this compound is not available in the current body of scientific work. The study of crystal engineering involves understanding and controlling the assembly of molecules into crystalline solids. While the compound's structure suggests the possibility of forming interesting hydrogen-bonded networks and other ordered structures, detailed crystallographic studies and investigations into its self-assembly behavior have not been documented.
Future Research Directions and Perspectives for 2e 3 2 Furyl 2 Phenylacrylic Acid
Development of More Efficient and Sustainable Synthetic Routes
While the classical synthesis for (2E)-3-(2-Furyl)-2-phenylacrylic acid involves the condensation of a furyl aldehyde with phenylacetic acid, future research will undoubtedly focus on developing more atom-economical, efficient, and environmentally benign synthetic methodologies. ontosight.ai Traditional methods like the Wittig or Horner-Wadsworth-Emmons reactions, commonly used for α,β-unsaturated carboxylic acids, often generate stoichiometric amounts of byproducts, limiting their sustainability. chemistryviews.org
Future synthetic strategies could pivot towards innovative catalytic systems that minimize waste and maximize efficiency. Promising areas for exploration include:
One-Pot Procedures: Combining multiple reaction steps, such as hydroformylation and a modified Doebner-Knoevenagel reaction, into a single pot can streamline the synthesis of (E)-α,β-unsaturated carboxylic acids under mild conditions. researchgate.net
Catalytic Carboxylation: The use of transition metal catalysts, such as copper or nickel, to facilitate the carboxylation of alkynes with carbon dioxide (CO2) presents a green and efficient pathway to α,β-unsaturated carboxylic acids. chemistryviews.orgorganic-chemistry.org This approach utilizes a readily available C1 source and offers high regio- and stereoselectivity.
Biomass-Derived Feedstocks: Leveraging carbohydrate-derived furfurals as starting materials offers a renewable route to 3-(2-furyl)acrylic acids. researchgate.net Research into organocatalysts, like piperidinium (B107235) acetate (B1210297), for Knoevenagel condensation under solvent-free conditions could significantly enhance the sustainability of the synthesis. researchgate.net
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Tandem Reactions | Reduced workup steps, mild conditions, high stereocontrol. researchgate.net | Development of novel catalyst systems for one-pot sequences. |
| CO2 Carboxylation | Utilization of a renewable C1 source, high atom economy. chemistryviews.orgorganic-chemistry.org | Exploring various metal catalysts (Cu, Ni, Rh) and reaction conditions. chemistryviews.orgorganic-chemistry.org |
| Biomass Valorization | Use of sustainable feedstocks, solvent-free conditions. researchgate.net | Optimization of organocatalysts and heterogeneous catalysts for high-yield conversions. researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The rich chemical architecture of this compound, containing a furan (B31954) ring, a phenyl group, and a reactive acrylic acid moiety, offers fertile ground for discovering new chemical reactions. The furan core, in particular, is a versatile building block known for its unique reactivity. numberanalytics.com
Future investigations should aim to uncover novel transformations:
Furan Ring Transformations: The furan nucleus can undergo a variety of transformations, including dearomatization and cyclization reactions. nih.gov Research into oxidative dearomatization could lead to novel polycyclic structures. Furthermore, furans can be converted into other heterocyclic systems like pyridines, opening pathways to diverse molecular scaffolds. nih.govscispace.com
Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, allowing for the construction of complex, three-dimensional molecules. numberanalytics.com Exploring the cycloaddition potential of the acrylic acid's double bond, possibly in tandem with the furan, could yield unprecedented molecular architectures.
Superelectrophilic Activation: The use of Brønsted superacids can activate furan-containing propenoic acids for reactions like hydroarylation, enabling the addition of various aromatic groups across the double bond. nih.gov
Design of Advanced Derivatives with Tunable Properties
Systematic modification of the this compound scaffold is a promising avenue for creating new molecules with tailored electronic, optical, or biological properties. The inherent modularity of the structure allows for functionalization at the furan ring, the phenyl ring, and the carboxylic acid group.
Key areas for derivative design include:
Electronic Materials: Furan-containing compounds are increasingly studied for applications in organic electronics, such as organic field-effect transistors (OFETs). ntu.edu.sgresearchgate.net By strategically adding electron-donating or electron-withdrawing groups to the phenyl or furan rings, it may be possible to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, thereby controlling its semiconductor properties. nih.gov
Bioactive Compounds: The furan motif is a component of many biologically active molecules and approved drugs. nih.govmdpi.com Synthesizing a library of derivatives, such as amides or esters, and screening them for various biological activities (e.g., antimicrobial, anti-inflammatory, or anticancer) could lead to the discovery of new therapeutic agents. ontosight.aimdpi.comnih.gov The design of these derivatives can be guided by structure-activity relationship (SAR) studies. nih.gov
Polymer Building Blocks: Furan-based dicarboxylic acids are being explored as renewable substitutes for petroleum-derived monomers in polymers like dimethacrylate resins. acs.orgacs.org Derivatives of this compound could serve as novel monomers for creating sustainable polymers with unique thermal and mechanical properties. rsc.org
Deeper Integration of Computational Chemistry in Predictive Studies
Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules and materials. nih.gov Applying in silico methods to this compound can provide profound insights and guide experimental efforts.
Future computational research should focus on:
Reaction Mechanism Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways for the synthesis and transformation of the target molecule. This can help in understanding unexpected outcomes and in optimizing reaction conditions for higher yields and selectivity. nih.gov
Predictive Property Modeling: Computational tools can predict key properties of designed derivatives before they are synthesized. This includes electronic properties (HOMO/LUMO energies), solubility, and potential bioactivity through molecular docking simulations with protein targets. researchgate.netnih.govresearchgate.net This predictive power can significantly reduce the time and resources required for experimental screening. nih.gov
Materials Design: For applications in materials science, computational simulations can predict the bulk properties of polymers or crystals derived from this compound. This allows for the virtual design of materials with desired characteristics, such as charge mobility or thermal stability. patsnap.com
| Computational Method | Application Area | Predicted Outcomes |
| Density Functional Theory (DFT) | Reaction Mechanisms | Transition state energies, reaction kinetics, stereoselectivity. nih.gov |
| Molecular Docking | Drug Discovery | Binding affinities to biological targets, prediction of bioactivity. researchgate.netnih.gov |
| Molecular Dynamics (MD) | Materials Science | Polymer conformations, material stability, transport properties. patsnap.com |
| QSAR (Quantitative Structure-Activity Relationship) | Derivative Design | Correlation of molecular structure with physical or biological properties. nih.gov |
Expansion into Emerging Fields of Materials Science and Catalysis
The unique combination of aromatic and acidic functionalities in this compound makes it an attractive candidate for applications in advanced materials and catalysis.
Promising future directions include:
Organic Semiconductors: Furan-based π-conjugated molecules have shown potential as semiconductors. researchgate.netresearchgate.net Derivatives of this compound could be synthesized and incorporated into organic electronic devices, leveraging the furan ring's electron-rich nature. researchgate.net
Functional Polymers and Resins: As a bio-based building block, this molecule and its derivatives can contribute to the development of sustainable polymers. acs.orgrsc.org Its rigid structure could impart desirable thermal and mechanical properties to materials like resins and composites. numberanalytics.com
Catalysis: The carboxylic acid group can be used to anchor the molecule to catalytic supports or to act as a ligand for metal catalysts. nih.gov Furthermore, the furan ring itself can participate in catalytic cycles. Exploring its use in heterogeneous catalysis or as a component in metal-organic frameworks (MOFs) could unveil novel catalytic applications. nih.gov Furan derivatives are also being explored as sensitizers in dye-sensitized solar cells, an application that hinges on their electronic and photophysical properties. slideshare.net
By pursuing these multifaceted research avenues, the scientific community can fully harness the potential of this compound, transforming it from a mere chemical curiosity into a valuable platform for innovation in chemistry, materials science, and beyond.
Q & A
Q. What are the optimal synthetic routes for (2E)-3-(2-Furyl)-2-phenylacrylic acid, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between 2-furylaldehyde and phenylacetic acid derivatives. Key parameters include:
- Catalyst : Pyridine or piperidine (0.5–2 mol%) under reflux conditions .
- Solvent : Ethanol or toluene, with reaction times ranging from 4–12 hours.
- Yield Optimization : Lowering reaction temperature to 60–80°C reduces side-product formation (e.g., decarboxylation) .
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Knoevenagel | Piperidine | Toluene | 110 | 65–70 | |
| Acid-catalyzed | H2SO4 | Ethanol | 80 | 55–60 |
Characterization : Confirm stereochemistry (E/Z) via H NMR (coupling constant for trans double bond) and HPLC purity >98% .
Q. How can researchers accurately characterize the solubility and partitioning behavior of this compound in different solvents?
Methodological Answer: Use the shake-flask method to determine solubility:
- Saturate solvents (water, DCM, ethanol) with the compound at 20°C.
- Filter and quantify via UV-Vis () or HPLC .
- Reported Solubility :
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- H/C NMR : Identify furan (δ 6.3–7.4 ppm) and acrylic acid protons (δ 6.1–6.3 ppm, doublet of doublets).
- FT-IR : Carboxylic acid O-H stretch (2500–3000 cm⁻¹), conjugated C=O (1680 cm⁻¹) .
- HPLC-MS : Use C18 column (acetonitrile/0.1% formic acid) to confirm purity and detect degradation products (e.g., decarboxylation at >150°C) .
Advanced Research Questions
Q. How does thermal and photolytic stability impact the storage and experimental design for this compound?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC analysis. Degradation begins at 150°C (mass loss ~15% due to decarboxylation). Store below 30°C in inert atmosphere .
- Photostability : Expose to UV light (254 nm) for 24 hours. Monitor via HPLC; 10–15% degradation observed. Use amber vials for light-sensitive reactions .
Q. What mechanistic insights explain the hydrolysis of this compound derivatives under physiological conditions?
Methodological Answer: Esters (e.g., propyl 3-(2-furyl)acrylate) hydrolyze to release 2-furanacrylic acid in vivo.
Q. How can computational modeling predict the reactivity of this compound in multicomponent reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate Fukui indices to identify nucleophilic (Cβ of acrylic acid) and electrophilic (furan C2) sites .
- Diels-Alder Reactivity : Simulate with furan as diene and acrylic acid as dienophile. Activation energy ≈ 25 kcal/mol, suggesting feasibility under thermal conditions .
Q. What strategies resolve enantiomers of this compound derivatives for chiral drug development?
Methodological Answer:
Q. How does this compound interact with biological targets, and what assays validate its bioactivity?
Methodological Answer:
Q. What analytical methods quantify trace impurities in this compound batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
